
1-Phenylphosphetane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylphosphetane 1-oxide is an organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its puckered ring due to ring strain, which is a common feature in phosphetane rings. It is used as a building block in organic synthesis and has applications in various fields of chemistry.
Mechanism of Action
Target of Action
1-Phenylphosphetane 1-oxide is a compound that has been studied in the context of radical ring-opening polymerization
Mode of Action
It has been found to be unreactive towards radical ring-opening This suggests that the compound may not interact directly with its targets but may influence them indirectly
Biochemical Pathways
Given its potential role in polymerization processes , it may be involved in pathways related to polymer synthesis and degradation.
Result of Action
Given its potential role in polymerization processes , it may influence the synthesis and degradation of polymers.
Preparation Methods
The synthesis of 1-Phenylphosphetane 1-oxide can be achieved through several methods:
Electrophilic Addition to Olefins: This method involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene.
Alkylation and Intramolecular Cyclization: This method involves the alkylation of phosphines followed by intramolecular cyclization.
Chemical Reactions Analysis
1-Phenylphosphetane 1-oxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-Phenylphosphetane 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities and its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Phenylphosphetane 1-oxide is unique compared to other similar compounds due to its four-membered ring structure and the presence of a phenyl group. Similar compounds include:
Phosphiranes: These have a three-membered ring structure and are less strained compared to phosphetanes.
Phospholes: These have a five-membered ring structure and different reactivity profiles.
The uniqueness of this compound lies in its ring strain and the resulting chemical reactivity, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-phenyl-1λ5-phosphetane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11OP/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFSGNVDITNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
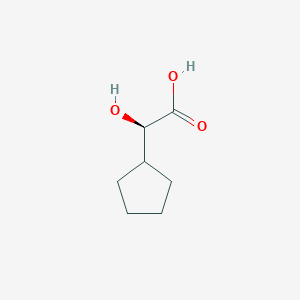
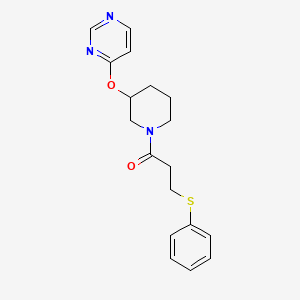
![(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2776624.png)
![Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)
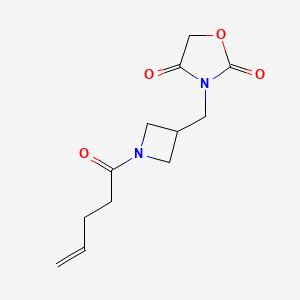

![3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2776631.png)
![3-({[1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2776632.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776633.png)
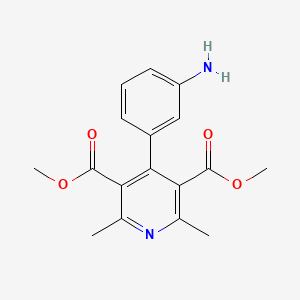
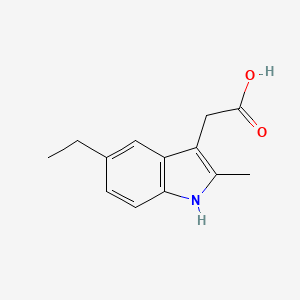

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)
![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)
